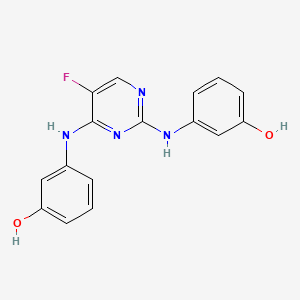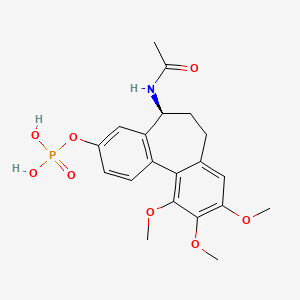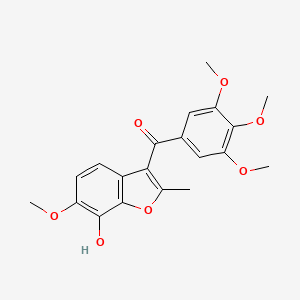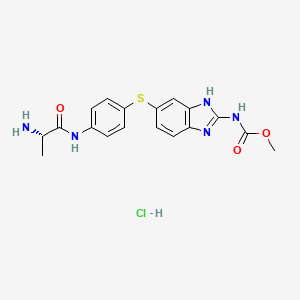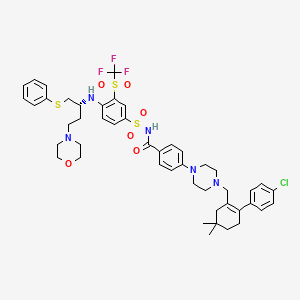
Navitoclax
概要
説明
Navitoclax, also known as ABT-263, is an experimental orally active anti-cancer drug . It is a Bcl-2 inhibitor similar in action to obatoclax . It has been discovered to have a high affinity toward BCL-2 anti-apoptotic proteins, including BCL-2, BCL-W, and B-cell lymphoma-extra-large . Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development .
Synthesis Analysis
Navitoclax is one of the B-cell lymphoma 2 (BCL-2) family protein inhibitors which has been generated during the clinical development of ABT-737 . This orally bioavailable drug, which was formerly known as ABT-263, has a similar structure to its predecessor, ABT-737 .
Molecular Structure Analysis
The molecular structure of Navitoclax is complex. It has a large molecule with a molecular weight of over 800 g/mol . The IUPAC name for Navitoclax is 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-(4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl)benzamide .
Chemical Reactions Analysis
Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development . It has been used concomitantly with other chemotherapeutic agents in several solid and non-solid tumors .
Physical And Chemical Properties Analysis
Navitoclax is an orally bioavailable small molecule inhibitor of Bcl-2 family proteins . It has a chemical formula of C47H55ClF3N5O6S3 and a molar mass of 974.61 g·mol−1 .
科学的研究の応用
Cancer Treatment
Navitoclax has been extensively studied for novel targeted therapies in various cancer types . It has been discovered to have a high affinity toward BCL-2 anti-apoptotic proteins, including BCL-2, BCL-W, and B-cell lymphoma-extra-large . Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression .
Blood and Bone Marrow Cancer: Navitoclax alone potently treats blood and bone marrow cancer . It mimics the BH3-only proteins of the BCL-2 family and has a high affinity towards pro-survival BCL-2 family proteins (i.e., BCL-XL, BCL-2, BCL-W) to induce cell apoptosis effectively .
Small Cell Lung Carcinoma: Navitoclax is also effective in treating small cell lung carcinoma . It enhances the therapeutic effect of other chemotherapeutic agents in combination therapy for solid tumors .
Anti-Fibrotic Agent
Navitoclax acts as an anti-fibrotic agent . It inhibits BCL-XL in myofibroblasts, leading to the apoptosis of myofibroblasts . This makes it a potential treatment for fibrotic diseases .
Aging-Related Diseases
Navitoclax has been studied for its potential applications in aging-related diseases . By targeting the anti-apoptotic proteins of the BCL-2 family, it could potentially help in the treatment of these diseases .
Autoimmune Diseases
Research has also been conducted to explore the use of Navitoclax in the treatment of autoimmune diseases . The drug’s ability to augment the intrinsic apoptotic pathway makes it a promising candidate for this application .
Combination Therapy
Navitoclax has been used in combination with other chemotherapeutic agents in several solid and non-solid tumors . This combination therapy has shown therapeutic benefits in preclinical studies .
Caspase-3 Activation
Navitoclax has been shown to increase the percentage of cells exhibiting caspase-3 activation above baseline levels . This could potentially make it useful in therapies that aim to induce apoptosis in cancer cells .
Safety And Hazards
Navitoclax has an acceptable safety profile and meaningful clinical activity in a minority of patients with relapsed/refractory lymphoid malignancies . All patients experienced at least one treatment-related adverse event (TRAE). Seventeen (65.4%) patients reported grade 3/4 TRAEs; thrombocytopenia (38.5%) and neutropenia (30.8%) were the most common .
将来の方向性
Navitoclax is being further advanced in clinical development with two phase III, placebo-controlled studies which will test ruxolitinib in combination with either navitoclax or placebo both in JAK2 inhibitor–naïve (TRANSFORM-1, NCT04472598) and JAK2 inhibitor relapsed/refractory (TRANSFORM-2, NCT04468984) MF patients .
特性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYAXFNOILIKPP-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H55ClF3N5O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042640 | |
| Record name | ABT-263 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Navitoclax | |
CAS RN |
923564-51-6 | |
| Record name | ABT 263 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923564-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Navitoclax [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navitoclax | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVITOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Navitoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are key regulators of apoptosis. [, , , ] Navitoclax binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w, preventing them from sequestering pro-apoptotic proteins like BAX and BAK. [, , , , , , ] This releases BAX and BAK, enabling them to oligomerize and form pores in the mitochondrial outer membrane, ultimately leading to caspase activation and apoptosis. [, ]
A: Besides releasing BAX and BAK, Navitoclax binding also liberates sequestered BH3-only proteins, allowing them to activate other pro-apoptotic pathways. [] This multifaceted mechanism makes Navitoclax a potent inducer of apoptosis in cells where BCL-2 family members play a crucial role in survival, such as cancer cells. [, , ]
A: The molecular formula of Navitoclax is C47H58N8O6, and its molecular weight is 811.02 g/mol. [] Note: While the provided abstracts do not directly state the molecular formula and weight, this information can be readily obtained from public chemical databases based on the compound's known structure.
ANone: The provided abstracts do not offer detailed spectroscopic data for Navitoclax.
ANone: The provided research focuses on Navitoclax as a therapeutic agent and does not delve into its material compatibility, catalytic properties, or computational modeling aspects.
A: Navitoclax's structure mimics a key portion of a BH3 α-helix, enabling it to specifically target the hydrophobic groove of BCL-2, BCL-XL, and BCL-w. [, ] This structural feature underpins its high binding affinity and selectivity.
A: Developing a BCL-2 selective inhibitor, like Venetoclax (ABT-199), through structure-guided modifications, successfully reduced the incidence of thrombocytopenia associated with Navitoclax. [] This highlights the potential for structure-activity relationship studies to tailor Navitoclax's activity and potentially improve its therapeutic index.
ANone: The provided abstracts do not offer detailed information about Navitoclax's stability.
A: While the abstracts don't mention specific strategies, the development of an oral formulation for Navitoclax suggests successful strategies have been employed to ensure its bioavailability. [, , , ]
ANone: The provided research primarily focuses on preclinical and clinical studies of Navitoclax and does not explicitly address SHE (Safety, Health, and Environment) regulations.
A: Navitoclax demonstrates potent single-agent activity in preclinical models of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia. [, , , , ] It also shows efficacy in xenograft models of small cell lung cancer. [, ] In solid tumor models where single-agent activity is limited, Navitoclax enhances the efficacy of various chemotherapeutic agents, including taxanes and erlotinib. [, , , ]
A: Phase I trials confirmed Navitoclax's safety and established its maximum tolerated dose in patients with relapsed/refractory lymphoid malignancies and CLL. [, , , ] Promising antitumor activity was observed in patients with CLL, with an overall response rate of approximately 35%. [, , ] Early clinical trials also indicated activity in follicular lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma. []
A: High expression levels of MCL-1, another anti-apoptotic BCL-2 family protein, correlate with decreased efficacy of Navitoclax in CLL. [] This suggests MCL-1 can confer resistance, likely by compensating for the inhibition of BCL-2, BCL-XL, and BCL-w. [, , ] High B2M expression has also been linked to resistance to Navitoclax, potentially through the inactivation of the pro-apoptotic protein BAD. []
A: Thrombocytopenia, a decrease in platelet count, is the dose-limiting toxicity of Navitoclax, primarily attributed to its inhibition of BCL-XL in platelets. [, , , , ] This side effect can be managed by adjusting the dosing schedule or using a BCL-2 selective inhibitor. [, , ] Other common side effects include neutropenia, gastrointestinal issues (e.g., nausea, diarrhea), and fatigue. [, , , , ]
A: The development of Navitoclax represents a significant milestone in nearly three decades of research on BCL-2 proteins and their role in apoptosis. [] The discovery of BCL-2's involvement in the t(14:18) chromosomal translocation of malignant B cells paved the way for understanding its role in cancer development and resistance to therapy. [] The subsequent elucidation of the BCL-2 family protein interaction network and their critical role in regulating apoptosis provided the rationale for targeting these proteins therapeutically. [, , ] Navitoclax emerged as one of the first clinically tested BH3 mimetics, demonstrating the feasibility and potential of directly targeting protein-protein interactions to reactivate apoptosis in cancer. [, ]
A: The research on Navitoclax exemplifies the power of cross-disciplinary collaboration, integrating expertise from various fields like oncology, pharmacology, immunology, and molecular biology. [, , , ] These synergistic efforts are crucial for advancing our understanding of Navitoclax's mechanism of action, identifying biomarkers for patient selection, optimizing its therapeutic index, and exploring its potential in various disease contexts, including cancer, fibrotic diseases, and autoimmune disorders. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




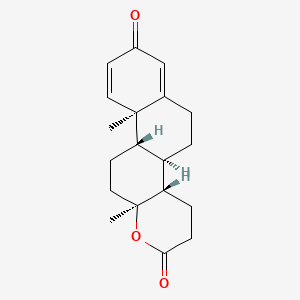
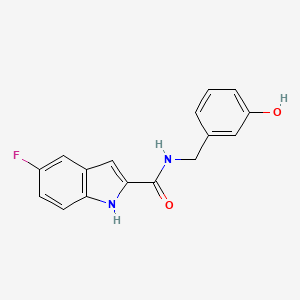
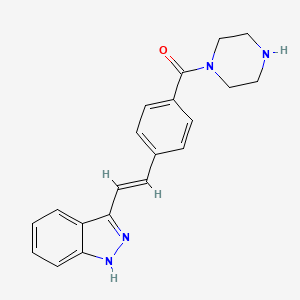
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
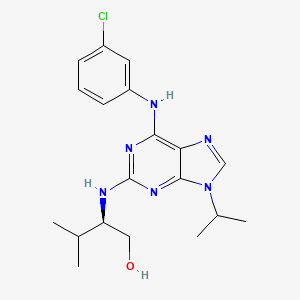


![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)
